4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Catalog No.
S667600
CAS No.
17823-40-4
M.F
C7BrF4N
M. Wt
253.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,5,6-tetrafluorobenzonitrile

CAS Number

17823-40-4

Product Name

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

IUPAC Name

4-bromo-2,3,5,6-tetrafluorobenzonitrile

Molecular Formula

C7BrF4N

Molecular Weight

253.98 g/mol

InChI

InChI=1S/C7BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12

InChI Key

STJZOKCIEOTPDV-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F

Synthesis and Characterization:

4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a fluorinated aromatic compound that can be synthesized through various methods. One reported method involves the bromination of 2,3,5,6-tetrafluorobenzonitrile with elemental bromine in the presence of a Lewis acid catalyst like aluminum chloride []. The resulting product can be purified using standard techniques like column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity [].

Potential Applications:

While detailed research on the specific applications of 4-bromo-2,3,5,6-tetrafluorobenzonitrile is limited, its properties suggest potential applications in various scientific research fields:

  • Material Science: The fluorinated nature of the molecule can make it a candidate for investigating its properties as a building block for functional materials. Fluorinated materials often exhibit unique properties like high thermal and chemical stability, low surface energy, and specific electronic characteristics [].
  • Medicinal Chemistry: The presence of a bromine atom and a nitrile group provides reactive sites for further functionalization, potentially leading to the development of novel drug candidates. Research efforts in this area might involve exploring the interaction of the molecule with biological targets or using it as a precursor for the synthesis of more complex molecules with desired bioactivity [].
  • Organic Chemistry: The molecule can be employed as a substrate for studying various organic reactions. Its unique structure containing a combination of electron-withdrawing groups (fluorine and bromine) and an electron-donating group (nitrile) can offer insights into reaction mechanisms and reactivity patterns [].

4-Bromo-2,3,5,6-tetrafluorobenzonitrile (BrC6F4CN) is an aromatic organic compound belonging to the class of halonitriles. Specific information on its origin (natural occurrence or synthesis) is not readily available in scientific literature. However, due to its structure, it is likely synthesized in a laboratory setting. Research into this specific compound appears limited, but fluorinated and brominated aromatics are of interest in material science and medicinal chemistry due to their unique properties [].


Molecular Structure Analysis

The key feature of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile is the aromatic ring structure with alternating single and double bonds. This structure allows for delocalization of electrons, leading to stability and unique chemical properties. The molecule has four fluorine atoms attached to positions 2, 3, 5, and 6 of the benzene ring, enhancing its electron-withdrawing character. A bromine atom is present at position 4, introducing size and a slight positive charge to that region of the molecule.


Chemical Reactions Analysis

  • Substitution Reactions: The bromine atom might be susceptible to nucleophilic substitution reactions, where it is replaced by another atom or group.
  • Cyanide group reactions: The cyano group (CN) can undergo various reactions depending on the reaction conditions. For example, it could participate in nucleophilic addition reactions or hydrolysis under strong acidic or basic conditions.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the high molecular weight.
  • Melting Point and Boiling Point: Expected to be high due to the presence of strong intermolecular forces (aromatic interactions and dipole-dipole interactions).
  • Solubility: Low solubility in water due to the nonpolar nature of the aromatic ring and the fluorine atoms. Might be soluble in organic solvents like dichloromethane or dimethylformamide.
  • Stability: The aromatic ring and the cyano group are generally stable functional groups. However, the presence of a bromine atom might make the molecule susceptible to reactions with strong reducing agents.

There is no scientific literature available on the mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Working in a fume hood due to potential unknown vapors.
  • Following safe handling practices for organic solvents if used.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Dates

Modify: 2023-08-15

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